molecular formula C8H14O2 B2707861 (2S)-3-cyclobutyl-2-methylpropanoic acid CAS No. 2248187-83-7

(2S)-3-cyclobutyl-2-methylpropanoic acid

Cat. No.: B2707861
CAS No.: 2248187-83-7
M. Wt: 142.198
InChI Key: FAAJTMSAPUMRNB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Cyclobutyl-2-methylpropanoic acid ( 1513963-47-7) is a chiral carboxylic acid with the molecular formula C 8 H 14 O 2 and a molecular weight of 142.20 g/mol . Its structure features a cyclobutyl group and a methyl group on a propanoic acid backbone, with a defined stereocenter in the (S) configuration. This specific chiral structure makes it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in the research and development of pharmaceutical compounds and other fine chemicals, where it can serve as a key intermediate for constructing more complex molecules with potential biological activity . The compound is associated with the MDL number MFCD21921775 . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Properties

IUPAC Name

(2S)-3-cyclobutyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAJTMSAPUMRNB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid typically involves the following steps:

    Methylation: The addition of a methyl group to the intermediate compound.

Industrial Production Methods

Industrial production of (2S)-3-cyclobutyl-2-methylpropanoic acid may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclobutyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

(2S)-3-cyclobutyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-cyclobutyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at C3 Substituent at C2 Configuration Molecular Weight (g/mol) Key References
(2S)-3-Cyclobutyl-2-methylpropanoic acid Cyclobutyl Methyl S ~170.21 (estimated) -
(S)-3-Hydroxyisobutyric acid Hydroxyl Methyl S 104.10
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid Bromo, Hydroxyl Methyl S 197.00
(2S)-2-Methyl-3-sulfanylpropanoic acid Sulfanyl (SH) Methyl S 136.17
2-(2-Methoxyphenyl)-2-methylpropanoic acid 2-Methoxyphenyl Methyl - 194.23

Key Observations :

  • Cyclobutyl vs. Hydroxyl/Bromo : The cyclobutyl group enhances hydrophobicity and steric bulk compared to polar substituents (e.g., hydroxyl in or bromo in ). This may reduce aqueous solubility but improve membrane permeability in drug design.
  • Stereochemical Influence : The (S)-configuration at C2 is conserved in biologically active analogs, such as (S)-3-hydroxyisobutyric acid, which participates in valine catabolism .
  • Aromatic vs.

Physicochemical Properties

Property (2S)-3-Cyclobutyl-2-methylpropanoic acid (S)-3-Hydroxyisobutyric acid (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Solubility Low (hydrophobic cyclobutyl) High (polar hydroxyl) Moderate (bromo increases lipophilicity)
Melting Point Likely elevated (rigid cyclobutyl) ~80–85°C Not reported
pKa ~4.5–5.0 (carboxylic acid) 4.3 ~2.9 (acidic hydroxyl)

Notes:

  • The cyclobutyl group’s rigidity may elevate melting points compared to flexible analogs like (S)-3-hydroxyisobutyric acid.
  • Bromine’s electron-withdrawing effect in lowers the pKa of the hydroxyl group, enhancing acidity.

Biological Activity

(2S)-3-cyclobutyl-2-methylpropanoic acid is a cyclobutane-containing compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to a methylpropanoic acid backbone, which influences its biological activity through unique steric and electronic properties. The stereochemistry at the second carbon atom (2S) is critical for its interaction with biological targets.

The biological activity of (2S)-3-cyclobutyl-2-methylpropanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially altering metabolic pathways.
  • Receptor Interaction : It has been shown to interact with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction in cells.

Biological Effects

Research indicates that (2S)-3-cyclobutyl-2-methylpropanoic acid exhibits several biological effects:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Properties : Initial findings indicate that it may possess antitumor effects, particularly in specific cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryReduced cytokine levels in cell cultures
AntitumorInhibition of tumor cell proliferation in vitro
Enzyme inhibitionPotential inhibition of metabolic enzymes involved in cellular processes

Case Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages showed that treatment with (2S)-3-cyclobutyl-2-methylpropanoic acid resulted in a significant decrease in the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Antitumor Activity

In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 25 µM, indicating significant potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of (2S)-3-cyclobutyl-2-methylpropanoic acid is crucial for evaluating its therapeutic potential. Research suggests that this compound has moderate lipophilicity, which may influence its absorption and distribution within biological systems.

Table 2: Pharmacokinetic Properties

PropertyValue
Lipophilicity (log D)Approximately 2.5
Metabolic StabilityModerate

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